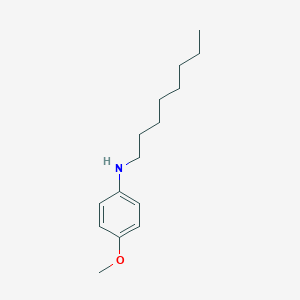
N-Octyl-p-anisidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octyl-p-anisidine is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Applications
1. Chromatographic Separation
N-Octyl-p-anisidine is primarily utilized in high-performance liquid chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The method typically employs a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive for non-mass spectrometry applications. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid .
Table 1: HPLC Separation Conditions for this compound
| Parameter | Condition |
|---|---|
| Column Type | Newcrom R1 HPLC Column |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Alternative Phase | Acetonitrile/Water/Formic Acid |
| Particle Size | 3 µm (for UPLC applications) |
Material Science Applications
2. Electroactive Materials
Research has demonstrated that derivatives of anisidine, including this compound, can serve as electroactive materials in the development of advanced energy devices such as solar cells. These materials exhibit promising properties that enhance the efficiency of energy conversion systems .
Food and Health Applications
3. Quality Assessment in Food Processing
This compound plays a role in assessing the quality of food products, particularly oils. It has been linked to methodologies aimed at reducing peroxide and anisidine values in unsaturated fatty acid esters, which are critical indicators of oil quality and stability . This compound's ability to reduce oxidation-related degradation makes it valuable in food technology.
Table 2: Impact of this compound on Oil Quality
| Parameter | Initial Value | Post-treatment Value |
|---|---|---|
| Peroxide Value (meq/kg) | >0.2 | <0.2 |
| Anisidine Value (meq/kg) | >10 | <10 |
Case Studies
Case Study 1: HPLC Method Development
A study conducted by SIELC Technologies outlined the successful application of this compound in HPLC for analyzing complex mixtures. The researchers reported that using this compound allowed for efficient separation of impurities, showcasing its utility in pharmacokinetics and preparative separations .
Case Study 2: Quality Improvement in Edible Oils
In a patent detailing methods to reduce oxidation levels in edible oils, this compound was employed to lower both peroxide and anisidine values significantly. This reduction not only improved the sensory qualities of the oils but also extended their shelf life, making them safer for consumption .
Propiedades
Número CAS |
16663-87-9 |
|---|---|
Fórmula molecular |
C15H25NO |
Peso molecular |
235.36 g/mol |
Nombre IUPAC |
4-methoxy-N-octylaniline |
InChI |
InChI=1S/C15H25NO/c1-3-4-5-6-7-8-13-16-14-9-11-15(17-2)12-10-14/h9-12,16H,3-8,13H2,1-2H3 |
Clave InChI |
BMIYEEFUOGMAEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC |
SMILES canónico |
CCCCCCCCNC1=CC=C(C=C1)OC |
Key on ui other cas no. |
16663-87-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















